molecular formula C8H13F3N2O4 B15318299 3-(1-Aminopropan-2-yl)-1,3-oxazolidin-2-one,trifluoroaceticacid

3-(1-Aminopropan-2-yl)-1,3-oxazolidin-2-one,trifluoroaceticacid

Cat. No.: B15318299
M. Wt: 258.19 g/mol
InChI Key: AVYWPGKQYXMMRJ-UHFFFAOYSA-N
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Description

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid is a compound that combines an oxazolidinone ring with an aminopropyl group and is stabilized by trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminopropyl group. One common method involves the use of dimethyl carbonate in a flow system over solid catalysts to achieve carbamoylation of primary, secondary, and aromatic amines . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron-chrome (TZC-3/1) can enhance the efficiency of the process, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield aminopropyl-substituted oxazolidinones.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and an aminopropyl group, which imparts distinct chemical and biological properties. Its stability in the presence of trifluoroacetic acid further enhances its utility in various applications .

Properties

Molecular Formula

C8H13F3N2O4

Molecular Weight

258.19 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2O2.C2HF3O2/c1-5(4-7)8-2-3-10-6(8)9;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7)

InChI Key

AVYWPGKQYXMMRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1CCOC1=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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